Boc-(+/-)-trans-2-aminocyclohexanol

Chiral Resolution Asymmetric Synthesis Process Chemistry

Challenge: Obtaining a defined stereochemical scaffold with orthogonal protection for asymmetric synthesis or protecting group studies. Solution: Boc-(+/-)-trans-2-aminocyclohexanol (CAS 121282-70-0). - **For Process Chemistry**: Reference substrate to quantify protecting group effects (e.g., Bose-Mitsunobu azidation efficiency). - **For Catalysis**: Scaffold for prolinamide organocatalysts (up to 97:3 dr, 96% ee). - **For Molecular Design**: pH-switchable conformation handle (Boc-protected trans-1,2-amino alcohol). Supplied as crystalline solid, 2-8°C storage. Available for immediate R&D shipment.

Molecular Formula C22H42N2O6
Molecular Weight 430.6 g/mol
Cat. No. B12323372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(+/-)-trans-2-aminocyclohexanol
Molecular FormulaC22H42N2O6
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1O.CC(C)(C)OC(=O)NC1CCCCC1O
InChIInChI=1S/2C11H21NO3/c2*1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h2*8-9,13H,4-7H2,1-3H3,(H,12,14)/t2*8-,9-/m10/s1
InChIKeyWATSLQXTJALKFW-MFBWXLJUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(+/-)-trans-2-aminocyclohexanol Sourcing Guide


Boc-(+/-)-trans-2-aminocyclohexanol (CAS 121282-70-0) is a racemic mixture of a chiral amino alcohol, belonging to the class of Boc-protected 1,2-amino alcohols [1]. Its core structure is a cyclohexane ring with adjacent, trans-oriented amino and hydroxyl groups, where the amine is protected with a tert-butyloxycarbonyl (Boc) group [1]. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications [1]. The compound is typically supplied as a white to off-white crystalline solid, soluble in common organic solvents like methanol and dichloromethane, and requires storage at 2-8°C .

Boc-(+/-)-trans-2-aminocyclohexanol Substitution Limitations


Substituting Boc-(+/-)-trans-2-aminocyclohexanol with a different amino alcohol derivative, such as its cis-isomer or an unprotected analog, is generally not possible without fundamentally altering the synthetic outcome. The trans-stereochemistry of the amino and hydroxyl groups is critical for inducing specific conformational control and for generating defined chiral environments [1]. For instance, trans-2-aminocyclohexanol derivatives are known to act as pH-sensitive conformational switches due to intramolecular hydrogen bonding, a property absent in their cis-counterparts [2]. Furthermore, the Boc protecting group is not merely a placeholder; its presence dramatically influences reaction kinetics, as evidenced by the significant difference in Bose-Mitsunobu azidation efficiency when comparing a Boc-protected substrate with a thiazole carbonyl-protected one [3]. Therefore, the precise combination of stereochemistry and protection is integral to its utility.

Boc-(+/-)-trans-2-aminocyclohexanol Evidence Guide


Scalable Enantiomeric Resolution for Chiral Purity

The racemic Boc-(+/-)-trans-2-aminocyclohexanol is a key substrate for established resolution protocols that deliver single enantiomers with exceptionally high optical purity. A preparatively easy and efficient protocol using a sequential mandelic acid resolution of the derived benzylamine intermediate has been developed, yielding both (1R,2R) and (1S,2S) enantiomers with an enantiomeric excess (ee) of >99% [1]. This level of purity is a benchmark for the class and directly meets the stringent requirements for chiral building blocks in pharmaceutical synthesis.

Chiral Resolution Asymmetric Synthesis Process Chemistry

Protecting Group Impact on Edoxaban Synthesis

In the stereoselective synthesis of the anticoagulant drug edoxaban, the use of trans-2-aminocyclohexanol derivatives is essential. A study on Bose-Mitsunobu azidation showed that the efficiency of the reaction is dramatically influenced by the neighboring group [1]. While a specific yield for the Boc-protected substrate is not reported in the abstract, the paper states that changing the substituent from a Boc group to a thiazole carbonyl unit dramatically improved the azidation efficiency [1]. This finding implies a comparative baseline where the Boc-protected derivative is less efficient in this specific transformation than the alternative protecting group.

Pharmaceutical Synthesis Process Chemistry Bose-Mitsunobu Azidation

Organocatalytic Asymmetric Aldol Reactions

Prolinamides derived from 2-aminocyclohexanols have been evaluated as organocatalysts for the asymmetric List-Lerner-Barbas aldol reaction. While the specific catalyst derived from the trans-isomer is not singled out in the abstract, the study provides a performance benchmark for the class. These catalysts provided a diastereomeric ratio (dr) up to 97:3 (anti/syn) and 96% enantiomeric excess (ee) in the reaction of cyclohexanone with benzaldehyde [1]. This quantitative data sets a clear expectation for catalytic performance when this chiral scaffold is used as a building block.

Organocatalysis Asymmetric Synthesis Aldol Reaction

Stability and Physicochemical Properties

The commercial supply and safe handling of Boc-(+/-)-trans-2-aminocyclohexanol are defined by specific storage conditions and predicted physicochemical data. The compound must be stored at 2-8°C [1]. Predicted values for key properties include a boiling point of 337.7±31.0 °C, a density of 1.06±0.1 g/cm³, and a pKa of 12.11±0.40 . While these are predicted values, they provide a consistent baseline for researchers.

Chemical Stability Physicochemical Properties Storage

Boc-(+/-)-trans-2-aminocyclohexanol Application Scenarios


Single-Enantiomer Synthesis for Chiral Drugs

Procure the racemic Boc-(+/-)-trans-2-aminocyclohexanol as a starting material for resolution into optically pure (>99% ee) (1R,2R) or (1S,2S) enantiomers [1]. This is a critical step in the synthesis of numerous chiral pharmaceuticals where high enantiopurity is non-negotiable for safety and efficacy.

Edoxaban Synthesis Process Optimization

Use Boc-protected trans-2-aminocyclohexanol as a reference substrate when optimizing protecting group strategies for complex drug syntheses [2]. Its known, relatively lower efficiency in certain reactions (like Bose-Mitsunobu azidation) compared to other protecting groups makes it a valuable control or a substrate for studying protecting group effects in process chemistry.

Chiral Organocatalyst Development

Utilize Boc-(+/-)-trans-2-aminocyclohexanol as a versatile chiral scaffold for the synthesis of novel organocatalysts, such as prolinamides, for asymmetric reactions [3]. The scaffold's performance in achieving high stereoselectivity (up to 97:3 dr and 96% ee) in model reactions makes it a promising starting point for catalyst development.

pH-Responsive Materials Design

Employ the trans-2-aminocyclohexanol core as a model system for studying and harnessing pH-triggered conformational changes [4]. Its well-documented ability to switch conformation upon protonation can be exploited in the design of smart materials, drug delivery systems, or molecular switches, where the Boc group provides synthetic handle for further functionalization.

Technical Documentation Hub

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